{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane
Description
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane (CAS 1701854-59-2) is a silane derivative featuring a bromomethyl-substituted cyclopentyl core linked to a trimethylsilyl group. This compound is structurally characterized by its aliphatic bromine atom, which confers reactivity in nucleophilic substitution reactions, and the trimethylsilyl group, which enhances stability and influences steric effects. It is primarily utilized in organic synthesis as a building block for functionalized cyclopentane derivatives, particularly in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C10H21BrSi |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopentyl]methyl-trimethylsilane |
InChI |
InChI=1S/C10H21BrSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3 |
InChI Key |
IMAQJUNJBLMNGT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCCC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane typically involves the reaction of cyclopentylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopentylmethyl bromide+Trimethylsilyl chlorideNaH[1-(Bromomethyl)cyclopentyl]methyltrimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like tetrahydrofuran (THF), and bases such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of {[1-(Substituted)methyl]cyclopentyl}methyltrimethylsilane.
Reduction: Formation of {[1-(Methyl)cyclopentyl]methyl}trimethylsilane.
Oxidation: Formation of {[1-(Hydroxymethyl)cyclopentyl]methyl}trimethylsilane or corresponding ketones.
Scientific Research Applications
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the trimethylsilane group provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets, depending on the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkyl Bromomethyltrimethylsilane Derivatives
- {[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane (CAS 1701649-79-7): Structural Difference: Cyclobutane ring (4-membered) vs. cyclopentane (5-membered). Applications: Less common in pharmaceutical synthesis due to instability but useful in strained ring systems for materials science .
- {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane (CAS 1696644-74-2): Structural Difference: Cyclopropane ring (3-membered) with significant ring strain. Reactivity: Highly reactive due to extreme ring strain; prone to ring-opening under mild conditions. Applications: Limited to specialized reactions requiring rapid functionalization, unlike the more stable cyclopentyl derivative .
Aromatic Bromine-Containing Silanes
- (3-Bromophenylethynyl)trimethylsilane (CAS 3989-13-7): Structural Difference: Aromatic bromine on a phenyl ring with an ethynyl-trimethylsilyl group. Reactivity: Bromine is less reactive (sp² hybridization) compared to aliphatic bromine in the cyclopentyl compound. The ethynyl group enables Sonogashira couplings. Applications: Used in cross-coupling reactions for conjugated polymers or aromatic systems, contrasting with the cyclopentyl compound’s aliphatic reactivity .
(3-Bromophenyl)trimethylsilane (CAS 17878-47-6) :
- Structural Difference : Bromine directly attached to a benzene ring.
- Reactivity : Aryl bromides are typically inert toward SN2 reactions but active in Suzuki-Miyaura couplings.
- Applications : More suited for aryl-aryl bond formations than the cyclopentyl compound’s aliphatic substitution chemistry .
Linear Aliphatic Bromosilanes
- (5-Bromopent-1-yn-1-yl)trimethylsilane (CAS 66927-74-0): Structural Difference: Linear alkyne chain with terminal bromine and trimethylsilyl group. Reactivity: The terminal alkyne facilitates Sonogashira couplings, while the bromine allows sequential functionalization. Applications: Preferred for alkyne-insertion reactions, unlike the cyclopentyl compound’s cyclic framework .
(1-Bromovinyl)trimethylsilane (CAS 13683-41-5) :
Comparative Data Table
| Compound (CAS) | Core Structure | Bromine Type | Key Reactivity | Primary Applications |
|---|---|---|---|---|
| [Target] 1701854-59-2 | Cyclopentane | Aliphatic | SN2 substitutions | Pharmaceuticals, functionalized rings |
| 1701649-79-7 (Cyclobutyl) | Cyclobutane | Aliphatic | Strain-driven reactions | Materials science |
| 1696644-74-2 (Cyclopropyl) | Cyclopropane | Aliphatic | Rapid ring-opening | Specialty synthesis |
| 3989-13-7 (Aromatic ethynyl) | Phenyl | Aromatic | Sonogashira couplings | Conjugated polymers |
| 66927-74-0 (Linear alkyne) | Alkyne chain | Aliphatic | Sequential functionalization | Alkyne-based scaffolds |
Biological Activity
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane can be represented structurally as follows:
- Chemical Formula : CHBrSi
- Molecular Weight : Approximately 273.26 g/mol
The compound features a cyclopentyl group attached to a bromomethyl moiety, which is further linked to a trimethylsilyl group. This unique structure may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anticancer Activity : Ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anticancer Activity
A study focusing on the anticancer properties of silane derivatives, including {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane, demonstrated that these compounds can effectively inhibit the growth of cancer cells. The following table summarizes key findings from relevant studies:
These studies suggest that the compound could serve as a lead for further development in anticancer therapies.
Antimicrobial Properties
The antimicrobial efficacy of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane has also been evaluated against various pathogens. A notable case study highlighted its activity against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that while the compound exhibits moderate antimicrobial activity, further optimization may enhance its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
